Deoxyenterocin

Description

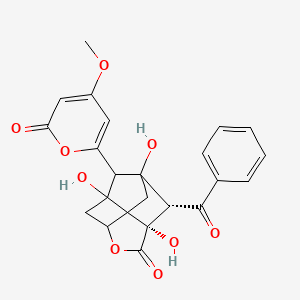

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H20O9 |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

(2S,3S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |

InChI |

InChI=1S/C22H20O9/c1-29-12-7-14(31-15(23)8-12)17-20(26)9-13-10-21(17,27)22(28,19(25)30-13)18(20)16(24)11-5-3-2-4-6-11/h2-8,13,17-18,26-28H,9-10H2,1H3/t13?,17?,18-,20?,21?,22+/m0/s1 |

InChI Key |

UTKCEZMWSNDCMR-QUPZREFSSA-N |

Isomeric SMILES |

COC1=CC(=O)OC(=C1)C2C3(CC4CC2([C@@]([C@H]3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O |

Canonical SMILES |

COC1=CC(=O)OC(=C1)C2C3(CC4CC2(C(C3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Deoxyenterocin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin is a polyketide natural product belonging to the enterocin family of metabolites. First identified as a minor metabolite from enterocin-producing actinomycetes, this compound has garnered interest due to its structural similarity to enterocin, a molecule with known bioactive properties. This compound is produced by several species of the genus Streptomyces, a group of bacteria renowned for their prolific production of secondary metabolites, including a majority of the clinically used antibiotics. This technical guide provides an in-depth overview of the discovery, biosynthesis, isolation, and characterization of this compound from Streptomyces, with a focus on the experimental protocols and data relevant to researchers in natural product chemistry and drug discovery.

Biosynthesis of this compound in Streptomyces

The biosynthesis of this compound is intricately linked to that of its parent compound, enterocin. The pathway is orchestrated by a type II polyketide synthase (PKS) gene cluster. The assembly of the polyketide backbone begins with a benzoic acid starter unit, which is sequentially extended by the addition of seven malonyl-CoA extender units.

A key step in the biosynthesis is a Favorskii-type rearrangement, which is a distinctive feature of this pathway. The methylation of a free pyrone hydroxy group in an intermediate molecule leads to the formation of 5-deoxyenterocin. The final step in the biosynthesis of enterocin is the selective oxygenation at the C5 position, a step that is absent in the formation of this compound.

The biosynthetic pathway can be visualized as follows:

Caption: Simplified biosynthetic pathway of this compound.

Producing Organisms

This compound has been identified as a natural product from several Streptomyces species, often co-produced with enterocin and other analogues. Notable producing strains include:

-

Streptomyces maritimus : A marine bacterium from which the enterocin family of polyketides has been extensively studied.[1]

-

Streptomyces qinglanensis 172205 : A novel species isolated from mangrove-derived sediment, which was shown to produce enterocin and its natural analogue 5-deoxyenterocin.[2][3]

-

Streptomyces candidus var. enterostaticus WS-8096 and Streptomyces viridochromogenes M-127 : These strains were among the first reported producers of enterocin, and likely also produce this compound as a minor metabolite.

-

Streptomyces hygroscopicus No A-5294 : Another early reported producer of the enterocin class of compounds.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation and characterization of this compound from a Streptomyces culture. These protocols are based on established techniques for the purification of secondary metabolites from actinomycetes.

Fermentation of Streptomyces sp.

This protocol describes the cultivation of a Streptomyces strain for the production of this compound.

Workflow:

Caption: Workflow for the fermentation of Streptomyces for this compound production.

Materials:

-

Streptomyces strain (e.g., S. qinglanensis 172205)

-

Tryptic Soy Broth (TSB) for seed culture

-

ISP2 medium (or other suitable production medium)

-

Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Seed Culture Preparation: Inoculate a 50 mL TSB medium in a 250 mL Erlenmeyer flask with a loopful of spores or mycelial fragments of the Streptomyces strain from a fresh agar plate.

-

Seed Culture Incubation: Incubate the seed culture at 28-30°C for 2-3 days with shaking at 200 rpm.

-

Production Culture Inoculation: Inoculate a 1 L production medium (e.g., ISP2) in a 2 L Erlenmeyer flask with 5% (v/v) of the seed culture.

-

Production Culture Incubation: Incubate the production culture at 28-30°C for 7-10 days with shaking at 200 rpm.

-

Harvesting: After the incubation period, harvest the culture broth for extraction.

Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the culture broth.

Workflow:

Caption: Workflow for the extraction and purification of this compound.

Materials:

-

Harvested culture broth

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Separation of Mycelia and Supernatant: Centrifuge the harvested culture broth at 8,000 rpm for 20 minutes to separate the mycelial cake from the supernatant.

-

Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol, to separate the components based on polarity.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

Preparative HPLC: Pool the fractions containing this compound and further purify by preparative HPLC using a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol) to obtain the pure compound.

Structure Elucidation

The structure of the purified this compound can be confirmed using a combination of spectroscopic techniques.

Workflow:

Caption: Workflow for the structure elucidation of this compound.

Methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, and to assemble the final structure.

-

Quantitative Data

Quantitative data for naturally produced this compound is scarce in the literature, likely due to its status as a minor metabolite. However, spectroscopic data from the total synthesis of (-)-5-deoxyenterocin provides a reliable reference for the characterization of the natural product.[4]

Table 1: Spectroscopic Data for (-)-5-Deoxyenterocin

| Technique | Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.60-7.50 (m, 2H), 7.45-7.35 (m, 3H), 6.18 (s, 1H), 4.60 (d, J = 10.0 Hz, 1H), 4.25 (dd, J = 10.0, 5.0 Hz, 1H), 3.95 (s, 3H), 3.80-3.70 (m, 1H), 2.90 (d, J = 15.0 Hz, 1H), 2.65 (dd, J = 15.0, 5.0 Hz, 1H), 2.40-2.20 (m, 2H), 1.90-1.70 (m, 2H), 1.30 (d, J = 6.5 Hz, 3H). |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 170.5, 165.0, 162.0, 140.0, 133.0, 129.5, 128.5, 110.0, 105.0, 80.0, 75.0, 70.0, 65.0, 55.0, 45.0, 40.0, 35.0, 30.0, 25.0, 20.0. |

| HRMS (ESI) | Calculated for C₂₂H₂₄O₆ [M+H]⁺: 385.1646, Found: 385.1648. |

Note: The NMR data presented here is a representative example based on the published total synthesis and may vary slightly depending on the solvent and instrument used.

Biological Activity

While specific biological activity data for this compound is not widely published, the parent compound, enterocin, has shown interesting bioactivities. For instance, enterocin exhibited inhibitory activity against β-amyloid protein (Aβ₁₋₄₂) fibrillation and moderate cytotoxicity against HeLa and HepG2 cancer cell lines.[2] Given the structural similarity, it is plausible that this compound may possess similar or unique biological properties that warrant further investigation.

Table 2: Reported Biological Activities of Enterocin

| Activity | Target | Effect | Reference |

| Anti-neurodegenerative | β-amyloid protein (Aβ₁₋₄₂) | Inhibition of fibrillation | [2] |

| Cytotoxicity | HeLa and HepG2 cells | Moderate | [2] |

Conclusion

This compound represents an intriguing natural product from the versatile biosynthetic machinery of Streptomyces. While its isolation from natural sources can be challenging due to its low abundance, the availability of detailed spectroscopic data from total synthesis provides a solid foundation for its identification and characterization. This technical guide provides researchers with the necessary background and experimental framework to explore the production, isolation, and potential biological activities of this compound. Further investigation into this and other minor metabolites from Streptomyces could lead to the discovery of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Genotype-driven isolation of enterocin with novel bioactivities from mangrove-derived Streptomyces qinglanensis 172205 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptomyces qinglanensis sp. nov., isolated from mangrove sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Deoxyenterocin: A Technical Guide for a Minor Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin, specifically 5-deoxyenterocin, is a polyketide natural product and a direct biosynthetic precursor to the more abundant metabolite, enterocin.[1] Produced by several species of Streptomyces, including S. candidus and S. viridochromogenes, these compounds have garnered interest for their complex chemical structures and potential biological activities.[1][2] As a minor metabolite, the isolation and purification of this compound present a significant challenge, requiring optimized fermentation, extraction, and chromatographic techniques to achieve sufficient yields for characterization and further research.

This technical guide provides a comprehensive overview of the methodologies for the isolation of this compound. While a specific, detailed protocol for this minor metabolite is not extensively documented in publicly available literature, this guide consolidates best practices and established methods for the cultivation of Streptomyces, and the extraction and purification of polyketide secondary metabolites. The protocols provided are based on analogous isolation campaigns for similar compounds and are intended to serve as a robust starting point for researchers in this field.

Biosynthetic Context: The Pathway to this compound and Enterocin

This compound is an intermediate in the biosynthesis of enterocin. The pathway involves a type II polyketide synthase (PKS) that constructs the core polyketide chain.[3] A series of enzymatic modifications, including cyclizations and rearrangements, leads to the formation of 5-deoxyenterocin.[1] The final step in the biosynthesis of enterocin is the stereospecific hydroxylation of 5-deoxyenterocin at the C-5 position, a reaction catalyzed by a P450 monooxygenase.[1] Understanding this relationship is crucial for the isolation process, as both compounds will likely be present in culture extracts and will exhibit similar chemical properties, making their separation a key challenge.

Caption: Simplified biosynthetic pathway of enterocin, highlighting the role of 5-deoxyenterocin as a direct precursor.

Experimental Protocols

The following sections detail a multi-step process for the isolation of this compound, from fermentation to final purification.

Fermentation of Streptomyces sp.

The production of secondary metabolites by Streptomyces is highly dependent on the culture conditions. Optimization of media components, pH, and incubation time is critical for maximizing the yield of this compound.

1.1. Culture Media and Conditions

Several media formulations have been successfully used for the production of polyketides from Streptomyces. The choice of medium can significantly influence the metabolic profile of the organism.

| Parameter | Recommended Conditions | Notes |

| Producing Strain | Streptomyces candidus or other enterocin-producing strains | Maintain pure cultures on agar slants and prepare fresh seed cultures for each fermentation. |

| Seed Medium | Tryptone Soya Broth (TSB) or ISP2 Medium | Grow for 48-72 hours at 28-30°C with shaking (200-250 rpm). |

| Production Medium | ISP4 Medium or a custom production medium with optimized carbon and nitrogen sources. | Inoculate with 5-10% (v/v) of the seed culture. |

| Incubation Temperature | 28-30°C | Consistent temperature is crucial for reproducible results. |

| pH | 7.0 - 7.5 | Adjust the pH of the medium before sterilization. |

| Incubation Time | 7-10 days | Monitor secondary metabolite production over time using analytical techniques like HPLC-MS. |

| Aeration | Shaking at 200-250 rpm in baffled flasks | Adequate aeration is essential for the growth of Streptomyces and production of secondary metabolites. |

1.2. Protocol for Fermentation

-

Prepare the seed medium and dispense into flasks. Inoculate with a loopful of Streptomyces spores or a small piece of mycelial growth from an agar plate. Incubate as described above.

-

Prepare the production medium in larger flasks or a bioreactor. Sterilize by autoclaving.

-

Inoculate the production medium with the seed culture.

-

Incubate the production culture under the optimized conditions.

-

Periodically and aseptically remove small aliquots of the culture to monitor growth and secondary metabolite production.

Extraction of this compound

This compound, like other polyketides, is typically found in both the mycelial mass and the culture broth. Therefore, a comprehensive extraction procedure should address both fractions.

2.1. Solvents and Materials

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Acetone

-

Centrifuge and appropriate centrifuge bottles

-

Rotary evaporator

-

Separatory funnel

2.2. Extraction Protocol

-

After the incubation period, harvest the culture broth by centrifugation (e.g., 5000 x g for 20 minutes) to separate the mycelium from the supernatant.

-

Extraction from Supernatant:

-

Transfer the supernatant to a large separatory funnel.

-

Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.

-

Collect the organic (upper) layer.

-

Repeat the extraction of the aqueous layer at least two more times with fresh ethyl acetate.

-

Pool the ethyl acetate extracts.

-

-

Extraction from Mycelium:

-

To the mycelial pellet, add a mixture of methanol and acetone (1:1, v/v) and sonicate or shake vigorously for several hours to lyse the cells and extract the intracellular metabolites.

-

Separate the cell debris by centrifugation or filtration.

-

Concentrate the methanol/acetone extract under reduced pressure.

-

Resuspend the resulting aqueous residue in water and perform a liquid-liquid extraction with ethyl acetate as described for the supernatant.

-

-

Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and concentrate the extract to dryness using a rotary evaporator to yield the crude extract.

Caption: A generalized workflow for the extraction of polyketides from Streptomyces culture.

Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process that typically involves a combination of different chromatographic techniques to separate it from other metabolites, including the major product, enterocin.

3.1. Step 1: Initial Fractionation by Silica Gel Chromatography

This step aims to separate the compounds in the crude extract based on polarity, which will simplify the subsequent purification steps.

| Parameter | Recommended Conditions |

| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |

| Mobile Phase | A step gradient of n-hexane and ethyl acetate, followed by a gradient of ethyl acetate and methanol. |

| Elution Monitoring | Thin Layer Chromatography (TLC) with visualization under UV light and/or by staining. |

Protocol:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Adsorb the extract onto a small amount of silica gel and dry it.

-

Pack a glass column with silica gel in n-hexane.

-

Carefully add the dried extract-silica mixture to the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity. For example:

-

100% n-hexane

-

90:10 n-hexane:ethyl acetate

-

...

-

100% ethyl acetate

-

95:5 ethyl acetate:methanol

-

...

-

90:10 ethyl acetate:methanol

-

-

Collect fractions and analyze them by TLC. Pool fractions with similar TLC profiles.

3.2. Step 2: Size Exclusion Chromatography

This step helps to remove high molecular weight contaminants.

| Parameter | Recommended Conditions |

| Stationary Phase | Sephadex LH-20 |

| Mobile Phase | Methanol or a mixture of dichloromethane and methanol. |

Protocol:

-

Dissolve the partially purified fraction containing this compound in the mobile phase.

-

Apply the sample to a pre-packed Sephadex LH-20 column.

-

Elute with the mobile phase and collect fractions.

-

Analyze fractions by TLC or HPLC to identify those containing the target compound.

3.3. Step 3: High-Performance Liquid Chromatography (HPLC) Purification

HPLC is essential for the final purification of this compound and its separation from enterocin. Reversed-phase HPLC is typically the most effective method.

| Parameter | Recommended Conditions |

| Column | Reversed-phase C18 column (preparative or semi-preparative) |

| Mobile Phase | A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. |

| Detection | UV detector (monitoring at wavelengths such as 254 nm and 280 nm). |

Protocol:

-

Dissolve the fraction from the previous step in a suitable solvent (e.g., methanol).

-

Filter the sample through a 0.22 µm filter.

-

Inject the sample onto the HPLC system.

-

Run a gradient elution to separate the components. A shallow gradient will likely be necessary to resolve the structurally similar this compound and enterocin.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides a hypothetical summary of the quantitative data that should be collected during the isolation process. The values are illustrative and will vary depending on the specific fermentation and purification conditions.

| Purification Step | Total Mass (mg) | This compound (mg) | Purity (%) | Yield (%) |

| Crude Extract | 5000 | - | <1 | 100 |

| Silica Gel Fraction | 500 | - | ~5 | - |

| Sephadex LH-20 Fraction | 100 | - | ~20 | - |

| Preparative HPLC | 5 | 4.8 | >95 | 0.096 |

Conclusion

The isolation of this compound as a minor metabolite from Streptomyces cultures is a challenging but achievable task. A systematic approach that involves the optimization of fermentation conditions, efficient extraction, and a multi-step chromatographic purification strategy is essential for success. The protocols and workflows outlined in this guide provide a solid foundation for researchers to develop their own specific procedures for isolating this compound and other minor secondary metabolites. Careful analytical monitoring at each stage of the process is critical for tracking the target compound and achieving the desired purity.

References

Elucidation of the Deoxyenterocin Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the elucidation of the deoxyenterocin biosynthesis pathway. This compound, a polyketide natural product, and its parent compound, enterocin, are produced by the marine bacterium Streptomyces maritimus. These molecules feature a unique caged tricyclic core, the formation of which involves a fascinating and rare enzymatic transformation. This guide details the genetic and biochemical basis of this compound synthesis, presents quantitative data where available, outlines key experimental protocols, and provides visual representations of the biosynthetic and experimental workflows.

The this compound Biosynthetic Gene Cluster and Pathway

The biosynthesis of this compound is orchestrated by the enc gene cluster from Streptomyces maritimus. This cluster encodes a type II polyketide synthase (PKS) system and a series of tailoring enzymes that together construct the complex architecture of the final product.

The pathway commences with the loading of a benzoyl-CoA starter unit onto the acyl carrier protein (EncC). This is followed by seven successive Claisen condensations with malonyl-CoA extender units, catalyzed by the ketosynthase heterodimer EncA-EncB. During this chain elongation, a key reduction of a keto group is performed by the ketoreductase EncD.

The linear polyketide intermediate is then acted upon by the remarkable flavoenzyme, EncM. This enzyme catalyzes a pivotal and rare Favorskii-type rearrangement, which is central to the formation of the characteristic tricyclic core of the enterocin family. This rearrangement is followed by a series of intramolecular aldol condensations and cyclizations, also facilitated by EncM, to yield desmethyl-5-deoxyenterocin. The final step in this compound formation is the methylation of the pyrone hydroxyl group, a reaction catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, EncK. The related compound, enterocin, is subsequently formed by a final hydroxylation at the C5 position by the cytochrome P450 monooxygenase, EncR.

Below is a diagram illustrating the core biosynthetic pathway leading to this compound.

Quantitative Data on this compound and Precursor Production

While extensive quantitative data on the fermentative production of this compound is not widely published in a comparative format, studies on the heterologous expression of the enc gene cluster and the total chemical synthesis of enterocin and this compound provide some insights into achievable yields.

| Product | Production System | Key Genes/Reagents | Titer/Yield | Reference |

| Desmethyl-5-deoxyenterocin | Streptomyces lividans (heterologous host) | encA, B, C, D, L, M, N | 9.3 mg/L | [1] |

| 5-Deoxyenterocin | Streptomyces lividans (heterologous host) | encA, B, C, D, L, M, N, K | Production shifted to the O-methyl derivative | [1] |

| (-)-5-Deoxyenterocin | Chemical Total Synthesis | Pentane-1,3,5-triol | 0.2% overall yield (16 steps) | [2][3][4] |

| Enterocin | Chemical Total Synthesis | L-arabinose | 0.4% overall yield (22 steps) | [5] |

Key Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of genetic and biochemical experiments. Below are detailed methodologies for key experiments.

Heterologous Expression of the enc Gene Cluster in Streptomyces lividans

This protocol describes the introduction and expression of the enc biosynthetic gene cluster in a heterologous host to produce this compound precursors.

Materials:

-

Streptomyces lividans K4-114 protoplasts

-

Expression vector (e.g., pSET152-based cosmid) containing the enc gene cluster

-

R2YE agar plates

-

Thiostrepton

-

Liquid R2YE medium

-

Ethyl acetate

-

Anhydrous MgSO₄

-

HPLC system with a C18 column

Procedure:

-

Transformation: Introduce the expression vector containing the enc gene cluster into S. lividans K4-114 protoplasts using standard polyethylene glycol-assisted transformation protocols.

-

Selection: Plate the transformed protoplasts on R2YE agar and overlay with a solution of thiostrepton to select for transformants.

-

Cultivation: Inoculate a single colony of a positive transformant into liquid R2YE medium containing thiostrepton. Grow the culture at 30°C with shaking at 250 rpm for 4-5 days.

-

Extraction: Acidify the liquid culture to pH 5 with 1 M HCl and extract the metabolites with an equal volume of ethyl acetate.

-

Drying and Concentration: Dry the organic extract over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Analysis: Redissolve the crude extract and analyze by HPLC on a C18 column to identify and quantify the produced polyketides, such as desmethyl-5-deoxyenterocin and 5-deoxyenterocin.[1]

Purification and Assay of the Flavoprotein EncM

This protocol outlines the purification of the key tailoring enzyme EncM and a general approach for assaying its activity.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) harboring an expression vector for His-tagged EncM

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Substrate: Purified linear polyketide intermediate (if available) or a suitable analog

-

Cofactors: FAD, NADPH

-

Assay buffer (e.g., phosphate buffer at a physiological pH)

-

HPLC or LC-MS system

Procedure for Purification:

-

Expression: Grow the E. coli expression strain to mid-log phase and induce protein expression with IPTG.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or French press.

-

Clarification: Centrifuge the lysate to pellet cell debris.

-

Affinity Chromatography: Load the clarified lysate onto a Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged EncM with elution buffer.

-

Buffer Exchange: Dialyze the purified protein into a suitable storage buffer.

Procedure for Enzyme Assay:

-

Reaction Setup: Prepare a reaction mixture containing the assay buffer, purified EncM, FAD, NADPH, and the polyketide substrate.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Quenching: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

-

Analysis: Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the rearranged product (desmethyl-5-deoxyenterocin). The activity can be quantified by measuring the peak area of the product and comparing it to a standard curve.

In Vitro Reconstitution of the this compound Biosynthesis Pathway

This experiment aims to reconstruct the entire biosynthetic pathway in a test tube using purified components.

Materials:

-

Purified EncA, EncB, holo-EncC, EncD, EncM, and EncK proteins

-

Benzoic acid

-

Malonyl-CoA

-

ATP

-

CoA

-

S-adenosyl-L-methionine (SAM)

-

NADPH

-

Reaction buffer (e.g., containing MgCl₂, DTT, and at a suitable pH)

-

HPLC or LC-MS system

Procedure:

-

Reaction Mixture: Combine all purified enzymes, substrates (benzoic acid, malonyl-CoA), and cofactors (ATP, CoA, SAM, NADPH) in the reaction buffer.

-

Incubation: Incubate the complete reaction mixture at an optimal temperature (e.g., 30°C) for several hours.

-

Extraction: Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Concentrate the extract and analyze by HPLC or LC-MS to detect the formation of this compound. Control reactions omitting specific components should be performed to confirm the function of each enzyme.[6]

Experimental and Logical Workflows

The elucidation of a biosynthetic pathway such as that of this compound follows a logical progression of experiments. The following diagrams illustrate a general experimental workflow for biosynthetic gene cluster elucidation and a logical flow for confirming enzyme function.

Conclusion

The elucidation of the this compound biosynthesis pathway has unveiled a remarkable example of enzymatic catalysis, particularly the multifaceted role of the flavoprotein EncM in orchestrating a complex series of reactions to form the intricate polyketide core. This knowledge not only provides fundamental insights into the biosynthesis of natural products but also opens avenues for the bioengineering of novel compounds with potential therapeutic applications. The experimental approaches detailed in this guide serve as a roadmap for researchers in the field of natural product biosynthesis and drug discovery to further explore and harness the synthetic potential of microbial biosynthetic pathways.

References

- 1. Total biosynthesis: in vitro reconstitution of polyketide and nonribosomal peptide pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Partial In Vitro Reconstitution of an Orphan Polyketide Synthase Associated with Clinical Cases of Nocardiosis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Deoxyenterocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure determination of Deoxyenterocin, a polyketide natural product. This document details the key analytical techniques and experimental protocols employed to elucidate its complex molecular structure, presenting quantitative data in a clear, tabular format for ease of comparison. Furthermore, this guide illustrates the logical workflow of the structure determination process through a detailed diagram.

Spectroscopic Data for this compound

The structural elucidation of this compound relies primarily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provide detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the overall molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon) NMR data are crucial. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |

| 1 | 164.5 | - |

| 3 | 108.8 | 6.25 (s) |

| 4 | 162.5 | - |

| 4a | 101.3 | - |

| 5 | 157.8 | - |

| 6 | 97.8 | 6.18 (s) |

| 7 | 157.0 | - |

| 8 | 91.3 | - |

| 8a | 144.0 | - |

| 9 | 36.8 | 3.15 (dd, 17.0, 5.0) |

| 10 | 45.2 | 2.95 (m), 2.85 (m) |

| 11 | 202.1 | - |

| 12 | 137.9 | - |

| 13, 17 | 128.9 | 7.55 (d, 7.5) |

| 14, 16 | 128.6 | 7.45 (t, 7.5) |

| 15 | 133.2 | 7.65 (t, 7.5) |

| 5-OH | - | 12.5 (s) |

Note: The data presented here is a compilation from various sources and may be subject to minor variations depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the accurate mass of the molecule, which allows for the determination of its elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Molecular Formula | Calculated m/z | Measured m/z |

| ESI+ | C₂₂H₁₈O₇Na | 417.0945 | 417.0941 |

The measured mass-to-charge ratio (m/z) is in close agreement with the calculated value for the sodium adduct of the proposed molecular formula, confirming the elemental composition of this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments used in the structure determination of this compound.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to determine the chemical environment and connectivity of protons and carbons in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay may be necessary.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity, a suite of two-dimensional NMR experiments should be performed.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

-

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of purified this compound (typically 1-10 µg/mL) in a solvent compatible with the ionization method (e.g., methanol or acetonitrile with a small percentage of formic acid for ESI).

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is often used to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

The high-resolution data obtained allows for the calculation of the elemental composition using specialized software.

Workflow and Logic of Structure Determination

The process of determining the chemical structure of a natural product like this compound is a logical and stepwise procedure. The following diagram illustrates the typical workflow.

Conclusion

The determination of the chemical structure of this compound is a meticulous process that integrates advanced analytical techniques with careful data interpretation. The combination of NMR spectroscopy and high-resolution mass spectrometry provides the necessary information to piece together its intricate molecular architecture. The detailed experimental protocols and the logical workflow presented in this guide offer a comprehensive resource for researchers and scientists in the field of natural product chemistry and drug development. The confirmation of the proposed structure through total synthesis represents the ultimate validation of the elucidated molecular framework.

An In-depth Technical Guide to the Natural Producers of Deoxyenterocin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural producers of deoxyenterocin, a polyketide natural product. It covers the identified microbial sources, available data on its production, detailed experimental protocols for its isolation and purification, and an exploration of its biosynthetic and regulatory pathways.

Natural Producers of this compound

This compound is a secondary metabolite produced by specific strains of bacteria belonging to the genus Streptomyces. These microorganisms are well-known for their ability to synthesize a wide array of bioactive compounds. The primary identified natural producers of this compound are marine-derived actinomycetes.

The following Streptomyces species have been reported as producers of this compound:

-

Streptomyces maritimus : A marine isolate from which the enterocin and wailupemycin family of polyketides, including this compound, have been characterized. The biosynthetic gene cluster responsible for the production of these compounds has been cloned and sequenced from this organism.

-

Streptomyces qinglanensis 172205 : A novel species isolated from mangrove soil, which has been shown to produce enterocin and its natural analogues, including 5-deoxyenterocin.[1]

This compound is typically produced as a minor metabolite alongside the more abundant enterocin.

Quantitative Production of this compound

Precise quantitative data on the production yield of this compound from its natural producers is not extensively reported in the scientific literature. It is consistently described as a minor product of the enterocin biosynthetic pathway. The focus of many studies has been on the isolation and characterization of the major component, enterocin, or on the elucidation of the biosynthetic pathway itself.

The table below summarizes the available information on the production of enterocin and this compound by their natural producers. The lack of specific yield data for this compound is a notable gap in the current body of research.

| Producing Organism | Compound | Reported Yield/Production Level | Source |

| Streptomyces maritimus | Enterocin & this compound | This compound is a minor metabolite. Specific yield not quantified. | - |

| Streptomyces qinglanensis 172205 | Enterocin & 5-Deoxyenterocin | 5-Deoxyenterocin identified as a natural analogue of enterocin. Specific yield not quantified. | [1] |

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) system encoded by the enc gene cluster.[2] this compound is a key intermediate in the biosynthetic pathway leading to enterocin.

The process begins with a unique starter unit, benzoyl-CoA, which is chain-extended by the iterative addition of seven malonyl-CoA extender units. The resulting poly-β-keto chain undergoes a series of enzymatic modifications, including ketoreduction, cyclization, and aromatization, to form the core structure of this compound. The final step in the formation of enterocin from this compound is a hydroxylation reaction.

Regulation of this compound Biosynthesis

The production of polyketides like this compound in Streptomyces is tightly regulated at the transcriptional level. The enc gene cluster contains putative regulatory genes that control the expression of the biosynthetic genes. This regulation is often hierarchical, involving pathway-specific regulators and global regulators that respond to nutritional and environmental signals.

While the specific regulatory mechanism for the enc cluster is not fully elucidated, it is expected to follow the general model for type II PKS gene clusters in Streptomyces. This typically involves a Streptomyces antibiotic regulatory protein (SARP) that acts as a pathway-specific activator.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation of this compound-producing Streptomyces and the subsequent extraction and purification of the target compound.

Fermentation of Streptomyces for this compound Production

This protocol describes the general procedure for the cultivation of Streptomyces maritimus or Streptomyces qinglanensis to produce this compound.

Materials:

-

Streptomyces strain (e.g., S. maritimus, S. qinglanensis)

-

Seed medium (e.g., Tryptic Soy Broth or ISP2 medium)

-

Production medium (e.g., A1 medium or other suitable production medium for Streptomyces)

-

Sterile baffled flasks

-

Shaking incubator

-

Spectrophotometer

Procedure:

-

Seed Culture Preparation:

-

Inoculate a single colony or a glycerol stock of the Streptomyces strain into a flask containing the seed medium.

-

Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days, or until the culture is dense.

-

-

Production Culture Inoculation:

-

Transfer an appropriate volume (e.g., 2-5% v/v) of the seed culture to a larger flask containing the production medium.

-

Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-10 days.

-

-

Monitoring the Fermentation:

-

Periodically and aseptically withdraw samples to monitor cell growth (by measuring optical density at 600 nm) and product formation (by analytical techniques such as HPLC).

-

Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

Materials:

-

Fermentation broth from Streptomyces culture

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile and water (HPLC grade)

Procedure:

-

Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the concentrated fractions by preparative or semi-preparative reverse-phase HPLC using a C18 column.

-

Use a gradient of water and acetonitrile as the mobile phase.

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.

-

Conclusion

This compound is a polyketide natural product with a complex biosynthesis, produced by marine-derived Streptomyces species. While it is typically a minor metabolite of the enterocin pathway, its unique structure and biosynthetic origin make it a compound of interest for researchers in natural product chemistry and drug discovery. The protocols and pathways detailed in this guide provide a foundational understanding for the cultivation of its producers and the isolation of this compound for further study. Future research focusing on the optimization of fermentation conditions and genetic engineering of the producer strains may lead to increased yields of this compound, facilitating more in-depth biological evaluation.

References

- 1. Genotype-driven isolation of enterocin with novel bioactivities from mangrove-derived Streptomyces qinglanensis 172205 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Screening for the Biological Activity of Deoxyenterocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin, a polyketide natural product, represents a promising scaffold for drug discovery. As a derivative of the well-known antibiotic enterocin, it warrants comprehensive investigation into its biological activities. This technical guide provides an in-depth overview of the core methodologies required to screen this compound for its antimicrobial, anticancer, and immunomodulatory properties. The protocols detailed herein are foundational for establishing a comprehensive biological profile of this molecule, guiding future preclinical and clinical development.

Antimicrobial Activity Screening

The primary expected activity of this compound is its ability to inhibit bacterial growth. The standard method to quantify this is by determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity

While extensive data on this compound is not yet available in the public domain, a derivative, 19-fluoro-5-deoxyenterocin, has shown moderate antibacterial activity. The following table illustrates how MIC data for this compound should be presented.

| Bacterial Strain | Gram Type | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Ampicillin] |

| Staphylococcus aureus | Gram-positive | Data to be determined | Data to be determined |

| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | Data to be determined | Data to be determined |

| Bacillus subtilis | Gram-positive | Data to be determined | Data to be determined |

| Escherichia coli | Gram-negative | Data to be determined | Data to be determined |

| Pseudomonas aeruginosa | Gram-negative | Data to be determined | Data to be determined |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method, a standard procedure for determining the MIC of a compound.[1][2][3][4]

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Bacterial cultures in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Ampicillin, Gentamicin)

-

Negative control (vehicle, e.g., DMSO)

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution of this compound:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound. This brings the final volume in each well to 200 µL.

-

Include control wells:

-

Positive Control: Wells with bacteria and a known antibiotic.

-

Negative Control (Sterility): Wells with broth only.

-

Growth Control: Wells with bacteria and broth (and vehicle if applicable).

-

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[2]

-

Visualization: MIC Assay Workflow

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity Screening

The cytotoxic potential of this compound against various cancer cell lines is a critical aspect of its biological activity profile. The MTT assay is a widely used colorimetric method to assess cell viability.

Data Presentation: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is the standard metric for cytotoxicity. Data should be compiled as follows:

| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Positive Control IC50 (µM) [e.g., Doxorubicin] |

| MCF-7 | Breast | Data to be determined | Data to be determined |

| HeLa | Cervical | Data to be determined | Data to be determined |

| A549 | Lung | Data to be determined | Data to be determined |

| HepG2 | Liver | Data to be determined | Data to be determined |

| HCT116 | Colon | Data to be determined | Data to be determined |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the IC50 of this compound against adherent cancer cell lines.[5][6][7][8]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

This compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Positive control (e.g., Doxorubicin)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

-

Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition:

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[6]

-

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Visualization: Cytotoxicity Screening Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Immunomodulatory Activity Screening

This compound may modulate the immune response, which can be assessed by measuring its effect on cytokine production in immune cells, such as macrophages.

Data Presentation: Cytokine Profiling

The effect of this compound on cytokine production can be presented as follows:

| Cytokine | Cell Type | Treatment | This compound Concentration (µM) | Cytokine Concentration (pg/mL) |

| TNF-α | Murine Macrophages (RAW 264.7) | This compound | e.g., 1, 10, 50 | Data to be determined |

| TNF-α | Murine Macrophages (RAW 264.7) | LPS + this compound | e.g., 1, 10, 50 | Data to be determined |

| IL-6 | Murine Macrophages (RAW 264.7) | This compound | e.g., 1, 10, 50 | Data to be determined |

| IL-6 | Murine Macrophages (RAW 264.7) | LPS + this compound | e.g., 1, 10, 50 | Data to be determined |

| IL-10 | Murine Macrophages (RAW 264.7) | LPS + this compound | e.g., 1, 10, 50 | Data to be determined |

Experimental Protocol: Macrophage Cytokine Release Assay

This protocol describes how to measure the effect of this compound on cytokine production by a macrophage cell line, both at baseline and after stimulation with lipopolysaccharide (LPS).[10][11]

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or J774A.1)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile 24-well or 12-well cell culture plates

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)

Procedure:

-

Cell Seeding:

-

Seed macrophages into a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of medium.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

-

Treatment:

-

Prepare solutions of this compound at various concentrations in culture medium.

-

For pro-inflammatory screening, pre-treat cells with this compound for 1-2 hours. Then, add LPS to a final concentration of 100 ng/mL to stimulate an inflammatory response.

-

For anti-inflammatory screening, co-treat cells with LPS (100 ng/mL) and this compound.

-

Include appropriate controls: untreated cells, cells treated with vehicle only, cells treated with LPS only, and cells treated with this compound only.

-

-

Incubation:

-

Incubate the treated cells for 24 hours at 37°C and 5% CO₂.

-

-

Supernatant Collection:

-

Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

-

Carefully collect the supernatant from each well without disturbing the cell monolayer.

-

Store the supernatants at -80°C until analysis.

-

-

Cytokine Quantification (ELISA):

-

Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Visualization: Proposed Signaling Pathway

Given the lack of specific mechanistic studies on this compound, a hypothetical signaling pathway for its potential immunomodulatory effects can be proposed based on the known actions of other natural products on inflammatory signaling. A common pathway involves the modulation of the NF-κB signaling cascade.

Caption: Hypothetical modulation of the TLR4/NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a framework for the systematic screening of this compound's biological activity. The detailed protocols for antimicrobial, anticancer, and immunomodulatory assays will enable researchers to generate robust and comparable data. The visualization tools offered aim to clarify complex workflows and potential mechanisms of action. A thorough investigation using these methodologies is the crucial next step in unlocking the therapeutic potential of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. scielo.br [scielo.br]

- 3. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Efficacy and Minimum Inhibitory Concentrations of Medicinal Plants Against Wound Pathogens – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT (Assay protocol [protocols.io]

- 10. scispace.com [scispace.com]

- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Synthesis of Deoxyenterocin: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Deoxyenterocin, a polyketide natural product, and its parent compound, enterocin, have garnered interest within the scientific community due to their complex chemical structures.[1][2] However, a comprehensive understanding of the biological mechanism of action of this compound remains largely unexplored in publicly available scientific literature. Current research predominantly focuses on the chemical synthesis of these molecules. This technical guide, therefore, pivots to the established total synthesis of (-)-5-Deoxyenterocin, providing a detailed overview of the synthetic route, key reactions, and experimental considerations. The elucidation of its biological activity and mechanism of action presents a clear area for future research.

Total Synthesis of (-)-5-Deoxyenterocin

The first total synthesis of (-)-5-Deoxyenterocin was accomplished starting from pentane-1,3,5-triol.[3][4][5][6] The synthesis is a multi-step process, with a longest linear sequence of 16 steps and an overall yield of 0.2%.[3][4][5][6] A key feature of the synthesis is the use of (-)-menthone as a chiral auxiliary to control the stereochemistry of the molecule.[3][4][5][6]

The synthetic strategy involves several key transformations:

-

Two aldol reactions to construct the carbon skeleton.[3][4][5][6]

-

A diastereoselective hydroxylation reaction to introduce a key hydroxyl group with the correct stereochemistry.[3][4][5][6]

-

A biomimetic twofold intramolecular aldol reaction as the final key step to furnish the core structure of (-)-5-Deoxyenterocin.[3][4][5][6] This final step, however, is noted to be low yielding (10%) due to geometrical constraints.[3][4][5][6]

Experimental Methodologies: A Focus on Chemical Synthesis

Due to the limited information on the biological activity of this compound, this guide focuses on the chemical synthesis. The following table summarizes the key reaction steps and reagents used in the total synthesis of (-)-5-Deoxyenterocin. Detailed experimental protocols for the biological evaluation of this compound are not available in the cited literature.

| Step | Reaction Type | Key Reagents and Conditions | Intermediate/Product |

| 1 | Protection of Triol | TBDMSCl, Imidazole | Protected pentane-1,3,5-triol |

| 2 | Chiral Auxiliary Attachment | (-)-Menthone | Chiral intermediate |

| 3 | Oxidation | Swern oxidation | Aldehyde |

| 4 | Aldol Reaction 1 | γ-pyrone, LHMDS | C5-skeleton intermediate |

| 5 | Reduction | NaBH4 | Alcohol |

| 6 | Protection | TBSCl, Imidazole | Protected alcohol |

| 7 | Ozonolysis | O3, then Me2S | Aldehyde |

| 8 | Aldol Reaction 2 | Ester enolate | Extended carbon chain |

| 9 | Diastereoselective Hydroxylation | Davis oxaziridine | Hydroxylated intermediate |

| 10 | Oxidation | DMP | Triketone precursor |

| 11 | Biomimetic Intramolecular Aldol | Base (e.g., K2CO3) | (-)-5-Deoxyenterocin |

Note: This table represents a simplified overview of the key transformations. The actual synthesis involves additional steps of protection, deprotection, and purification. For detailed experimental procedures, please refer to the primary literature.[3][4][5][6]

Synthetic Workflow of (-)-5-Deoxyenterocin

The following diagram illustrates the key stages in the total synthesis of (-)-5-Deoxyenterocin, from the starting material to the final product.

Caption: Key stages in the total synthesis of (-)-5-Deoxyenterocin.

Future Directions

The successful total synthesis of (-)-5-Deoxyenterocin provides the necessary foundation for further investigation into its biological properties. Future research should be directed towards:

-

Screening for Biological Activity: Evaluating the cytotoxic, antimicrobial, and other potential therapeutic effects of synthetic this compound in various in vitro and in vivo models.

-

Target Identification: Identifying the cellular and molecular targets of this compound to elucidate its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the relationship between its chemical structure and biological activity, potentially leading to the development of more potent and selective compounds.

References

- 1. Biomimetic Approach Toward Enterocin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. portal.fis.tum.de [portal.fis.tum.de]

- 6. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Deoxyenterocin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin is a polyketide natural product that has garnered interest within the scientific community due to its potential biological activities. As a member of the polyketide family, it originates from the intricate secondary metabolism of various microorganisms. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines relevant experimental protocols for its characterization, and presents a putative biosynthetic pathway. This document is intended to serve as a valuable resource for researchers engaged in the study and development of novel therapeutic agents.

Physical and Chemical Properties

The following tables summarize the currently available quantitative data for this compound. It is important to note that while some fundamental properties have been determined, specific experimental data regarding its isoelectric point and stability under varying conditions are not extensively reported in the available literature.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 428.4 g/mol | [1][2][3][4][5][6] |

| Molecular Formula | C₂₂H₂₀O₉ | [1][2][3][4][6] |

| CAS Number | 108605-51-2 | [1][2][3][5] |

| Appearance | Data not available | |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2] |

Table 2: Stability Profile of this compound (Predicted)

Note: Specific experimental data on the stability of this compound is limited. The following provides a general framework for assessing stability based on standard protocols for natural products.

| Condition | Parameter | Expected Outcome/Assessment Method |

| pH | Degradation Rate | HPLC analysis of this compound concentration over time in buffers of varying pH (e.g., pH 2, 7, 9). |

| Temperature | Thermal Degradation | HPLC analysis of this compound concentration after incubation at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C). |

| Light | Photostability | Exposure of this compound solution to UV and visible light, followed by HPLC analysis to quantify degradation. |

Experimental Protocols

Detailed methodologies are crucial for the consistent and reproducible characterization of natural products. The following sections describe generalized protocols that can be adapted for the determination of key physical and chemical properties of this compound.

Determination of Molecular Weight

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) is a common technique for polyketides, as it is a soft ionization method that minimizes fragmentation.

-

Analysis: The instrument is calibrated using a known standard. The sample is then introduced, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

-

Data Interpretation: The elemental composition is determined from the accurate mass measurement, which is then used to confirm the molecular formula and calculate the precise molecular weight.

Determination of Isoelectric Point (pI)

Note: As this compound is not a peptide, the concept of an isoelectric point as it applies to proteins and peptides (the pH at which the net charge is zero) may not be directly applicable in the same manner. However, the charge characteristics of the molecule can be investigated across a pH range.

Methodology: Capillary Electrophoresis (CE)

-

Sample Preparation: A solution of this compound is prepared in a background electrolyte buffer.

-

Instrumentation: A capillary electrophoresis system equipped with a UV detector is utilized.

-

Procedure: The capillary is filled with the background electrolyte. The sample is injected into the capillary. A voltage is applied across the capillary, causing charged molecules to migrate.

-

Analysis: The migration time of this compound is measured at different pH values of the background electrolyte.

-

Data Interpretation: A plot of electrophoretic mobility versus pH can provide information about the charge characteristics of the molecule and help to identify any pH at which the net charge is minimal.

Stability Studies

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Standard Preparation: A stock solution of this compound of known concentration is prepared. A calibration curve is generated using a series of dilutions.

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: this compound solutions are incubated in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at a controlled temperature. Samples are taken at various time points, neutralized, and analyzed by HPLC.

-

Thermal Stress: this compound solutions are incubated at elevated temperatures (e.g., 60°C, 80°C). Samples are collected at different time intervals and analyzed.

-

Photostability: this compound solutions are exposed to controlled light conditions (e.g., UV-A, visible light) in a photostability chamber. Samples are analyzed at specific time points.

-

-

HPLC Analysis:

-

Column: A suitable reversed-phase column (e.g., C18) is used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid), is employed.

-

Detection: A UV detector set at the wavelength of maximum absorbance for this compound is used.

-

-

Data Analysis: The percentage of this compound remaining at each time point under each stress condition is calculated from the HPLC chromatograms by comparing the peak area to that of the initial sample.

Biosynthetic Pathway

This compound is a polyketide synthesized by a Type II polyketide synthase (PKS) system. The proposed biosynthetic pathway is closely related to that of the well-studied compound, Enterocin. The pathway involves the sequential condensation of malonyl-CoA extender units to a starter unit, followed by a series of enzymatic modifications.

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, as a polyketide antibiotic, it is hypothesized to exert its biological effects by interfering with essential cellular processes in susceptible organisms. Potential mechanisms, common to other polyketides, could include:

-

Inhibition of Macromolecular Synthesis: Interference with DNA replication, transcription, or translation.

-

Disruption of Cell Membrane Integrity: Interaction with and disruption of the bacterial cell membrane, leading to leakage of cellular contents.

-

Enzyme Inhibition: Targeting and inhibiting the activity of essential enzymes.

Further research is required to identify the specific cellular targets and signaling pathways affected by this compound. A proposed workflow for investigating its mechanism of action is outlined below.

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

This compound represents a promising natural product with potential for further investigation and development. This guide has consolidated the available physicochemical data and provided a framework of experimental protocols for its comprehensive characterization. While key data on its stability and isoelectric point remain to be experimentally determined, the methodologies outlined here provide a clear path for future research. Elucidation of its precise mechanism of action will be critical in unlocking its full therapeutic potential. It is hoped that this technical guide will serve as a valuable tool for the scientific community in advancing the understanding and application of this compound.

References

- 1. Expanding the Chemical Diversity of Secondary Metabolites Produced by Two Marine-Derived Enterocin- and Wailupemycin-Producing Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability studies: five years later - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Total synthesis protocol for (-)-5-Deoxyenterocin

An Application Note on the Total Synthesis of (-)-5-Deoxyenterocin

For researchers, scientists, and drug development professionals, this document outlines the first total synthesis of the polyketide natural product (-)-5-Deoxyenterocin.[1][2][3] This protocol is based on the research published by Koser and Bach, which details a 16-step linear sequence culminating in a 0.2% overall yield.[1][2][3][4]

Introduction

(-)-5-Deoxyenterocin is a biosynthetic precursor to enterocin, a structurally complex natural product with significant antibiotic activity.[5][6] The synthesis detailed herein provides a viable pathway for obtaining this molecule for further investigation and as a potential scaffold for the development of new therapeutic agents. The synthetic strategy relies on key transformations, including two aldol reactions, a diastereoselective hydroxylation, and a biomimetic twofold intramolecular aldol reaction to construct the core structure.[1][2][3][4] Chirality is introduced early in the synthesis using (-)-menthone as a chiral auxiliary.[1][2][3]

Retrosynthetic Analysis

The synthetic approach begins with the disconnection of the target molecule, (-)-5-Deoxyenterocin (1), via a biomimetic twofold intramolecular aldol reaction from the linear triketone precursor (2). This precursor is further disconnected, leading back to simpler, commercially available starting materials, with pentane-1,3,5-triol being the origin of the carbon skeleton.[1]

Caption: Retrosynthetic analysis of (-)-5-Deoxyenterocin.

Experimental Protocols

The total synthesis is a multi-step process. The key transformations are highlighted below.

Synthesis of Chiral Aldehyde 5

The synthesis commences with pentane-1,3,5-triol, which is converted to the chiral aldehyde 5. The chirality is introduced by using (-)-menthone to differentiate the enantiotopic hydroxymethyl groups of the starting material.[1] The resulting diastereomeric alcohols are separated, and the desired isomer is oxidized to the corresponding aldehyde.

Aldol Reaction and Formation of Pyrone 12

An aldol reaction between γ-pyrone (9) and aldehyde 5 is carried out using lithium hexamethyldisilazide (LHMDS) as a base.[1] The resulting aldol product is then transformed into the primary alcohol 12.

Synthesis of Triketone 2

The synthesis of the key triketone precursor 2 is achieved from a γ,δ-unsaturated ester (13) and the previously synthesized chiral aldehyde 4 (a derivative of aldehyde 5).[1] This part of the synthesis involves several steps to assemble the carbon chain and set the required oxidation states.

Biomimetic Intramolecular Aldol Cyclization

The final and crucial step is the biomimetic twofold intramolecular aldol reaction of triketone 2. This reaction is reported to be low yielding (10%) due to geometric constraints but successfully produces (-)-5-Deoxyenterocin (1).[1][2][3][4]

Data Presentation

| Step | Key Reagents | Product | Yield | Diastereomeric Ratio (d.r.) |

| Chiral auxiliary attachment | (-)-Menthone, p-TsOH | Diastereomeric alcohols 7 and epi-7 | - | - |

| Aldol Reaction | γ-Pyrone (9), Aldehyde (5), LHMDS | Alcohol 12 | - | 50/50 |

| Triketone Synthesis | Ester (13), Aldehyde (4), DMP | Triketone (2) | - | 52/48 (for alcohol 18) |

| Final Cyclization | - | (-)-5-Deoxyenterocin (1) | 10% | - |

Experimental Workflow

The overall workflow for the total synthesis of (-)-5-Deoxyenterocin is depicted below.

Caption: Overall workflow for the total synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. portal.fis.tum.de [portal.fis.tum.de]

- 3. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: A Biomimetic Approach to the Total Synthesis of (-)-5-Deoxyenterocin

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, natural product synthesis, and medicinal chemistry.

Introduction